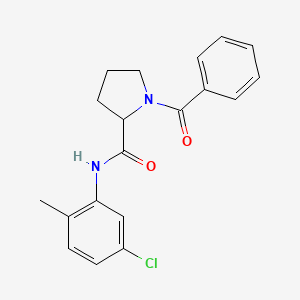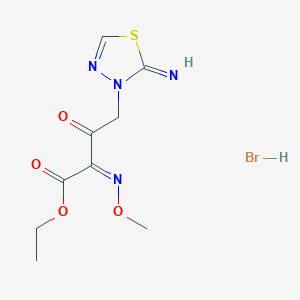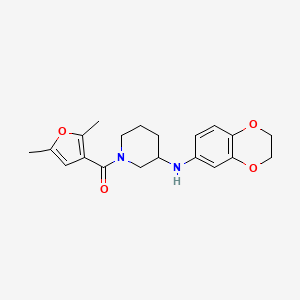
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, also known as BTCP, is a chemical compound that belongs to the class of proline derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been used in several scientific research applications, including studies on dopamine transporters, opioid receptors, and the central nervous system. It has been shown to have potential as a treatment for drug addiction and depression. Additionally, it has been used as a tool to study the effects of dopamine and other neurotransmitters on behavior and cognition.
Wirkmechanismus
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide acts as a dopamine reuptake inhibitor, meaning it increases the concentration of dopamine in the brain. This leads to increased dopamine signaling, which can have a variety of effects on behavior and cognition. Additionally, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been shown to interact with opioid receptors, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects:
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, as well as increase dopamine release in the brain. Additionally, it has been shown to decrease the rewarding effects of cocaine and other drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide in lab experiments is its ability to selectively target dopamine transporters. This allows researchers to study the effects of dopamine signaling on behavior and cognition. Additionally, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been shown to have a relatively low toxicity, making it a safe choice for use in animal studies.
One limitation of using 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to dissolve in solutions for in vitro experiments. Additionally, its effects on behavior and cognition may vary depending on the dose and administration method used.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide can decrease the rewarding effects of cocaine and other drugs of abuse, suggesting it may have potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanisms of action of 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide and its effects on behavior and cognition.
Conclusion:
In conclusion, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, or 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has been shown to have potential as a treatment for drug addiction and depression. While there are limitations to its use in lab experiments, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide remains a valuable tool for studying the effects of dopamine and other neurotransmitters on behavior and cognition.
Synthesemethoden
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylbenzoyl chloride with proline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(5-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-10-15(20)12-16(13)21-18(23)17-8-5-11-22(17)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOTZJVSWRKFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)

![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)
![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)

![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6009524.png)